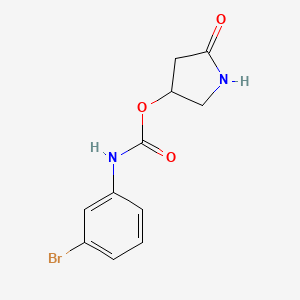

5-Oxopyrrolidin-3-yl (3-bromophenyl)carbamate

Beschreibung

Eigenschaften

CAS-Nummer |

88015-89-8 |

|---|---|

Molekularformel |

C11H11BrN2O3 |

Molekulargewicht |

299.12 g/mol |

IUPAC-Name |

(5-oxopyrrolidin-3-yl) N-(3-bromophenyl)carbamate |

InChI |

InChI=1S/C11H11BrN2O3/c12-7-2-1-3-8(4-7)14-11(16)17-9-5-10(15)13-6-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16) |

InChI-Schlüssel |

DUHVTINTILNWTG-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CNC1=O)OC(=O)NC2=CC(=CC=C2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxopyrrolidin-3-yl (3-bromophenyl)carbamate typically involves the following steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid derivatives under acidic or basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction. This involves reacting the pyrrolidinone with 3-bromophenyl isocyanate in the presence of a base such as triethylamine.

Carbamate Formation: The final step involves the formation of the carbamate linkage by reacting the intermediate with a suitable carbamoylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxopyrrolidin-3-yl (3-bromophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research indicates that derivatives of 5-oxopyrrolidine exhibit notable antioxidant properties. For instance, compounds containing a free carboxylic moiety have demonstrated superior reducing capabilities compared to other derivatives. This suggests potential applications in formulating antioxidants for health supplements or food preservation .

Pharmaceutical Development

5-Oxopyrrolidin-3-yl (3-bromophenyl)carbamate has been investigated for its pharmacological effects, particularly as a potential therapeutic agent in treating various diseases. Its structure allows it to interact with biological targets effectively, which can be harnessed in drug development.

Neuroprotective Effects

Studies have shown that certain pyrrolidine derivatives can exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of neuroinflammatory pathways and oxidative stress reduction .

Anticancer Properties

Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. They could inhibit tumor growth by interfering with cancer cell metabolism and proliferation pathways .

Cosmetic Applications

Due to its chemical stability and potential skin benefits, this compound is also being explored in cosmetic formulations. Its antioxidant properties can enhance skin health by protecting against oxidative damage caused by environmental factors .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant activity of various pyrrolidine derivatives, including this compound. Results indicated a significant reduction in free radicals when tested against standard antioxidant assays, suggesting its potential use in dietary supplements aimed at improving health outcomes related to oxidative stress .

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment involving animal models of neurodegeneration, administration of pyrrolidine derivatives resulted in reduced neuronal loss and improved cognitive function metrics compared to control groups. These findings support further investigation into their therapeutic potential for neurodegenerative disorders .

Case Study 3: Cosmetic Formulation Testing

A formulation containing this compound was subjected to dermatological testing for skin safety and efficacy. Results showed improved hydration and reduced signs of aging among participants, indicating its viability as an active ingredient in cosmetic products .

Wirkmechanismus

The mechanism of action of 5-Oxopyrrolidin-3-yl (3-bromophenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the carbamate linkage can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Variations

a) Benzyl N-(5-oxopyrrolidin-3-yl)carbamate (CAS 88016-16-4)

- Structure : Substitutes the 3-bromophenyl group with a benzyl (phenylmethyl) group.

- Molecular Formula : C₁₂H₁₄N₂O₃ (MW: 234.25) .

b) tert-Butyl (5-oxopyrrolidin-3-yl)carbamate (CAS 1245648-84-3)

- Structure : Features a tert-butyl carbamate group instead of the 3-bromophenyl moiety.

- Molecular Formula : C₉H₁₆N₂O₃ (MW: 200.24) .

- Key Differences :

- The bulky tert-butyl group enhances steric hindrance, possibly limiting molecular interactions in biological systems.

- Higher stability under acidic conditions due to the tert-butyl protecting group.

c) Ethyl (2-amino-5-bromopyridin-3-yl)carbamate (CAS 1795502-99-6)

- Structure: Replaces the pyrrolidinone ring with a brominated pyridine ring.

- Molecular Formula : C₈H₁₀BrN₃O₂ (MW: 268.09) .

- Key Differences: The pyridine ring introduces aromatic nitrogen, altering electronic properties and hydrogen-bonding capacity. The 2-amino group may enhance solubility and serve as a site for further functionalization.

Crystallographic and Stability Data

- Crystal Packing : Analogous carbamates (e.g., CAS 88016-16-4) exhibit intermolecular interactions such as C-H···O and halogen···halogen contacts, which stabilize crystal lattices .

- Thermal Stability : tert-Butyl derivatives (e.g., CAS 1245648-84-3) show enhanced thermal stability due to steric protection of the carbamate group .

Biologische Aktivität

5-Oxopyrrolidin-3-yl (3-bromophenyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as pyrrolidine derivatives. Its chemical structure can be represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 298.14 g/mol

The presence of the bromophenyl group and the carbamate functional group contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission.

- Antimicrobial Activity : The compound demonstrates significant activity against various bacterial strains, including multidrug-resistant pathogens.

- Anticancer Properties : Preliminary studies suggest that it may induce cytotoxic effects in cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Klebsiella pneumoniae | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound exhibits moderate to strong antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Anticancer Activity

In vitro studies on human lung adenocarcinoma cells (A549) revealed that this compound significantly reduced cell viability. The results are presented in the following table:

| Compound Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 50 | 60 |

| 100 | 40 |

At a concentration of 100 µM, the compound reduced A549 cell viability to 40%, indicating potent cytotoxic effects .

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on various pyrrolidine derivatives, including the target compound, demonstrated significant antimicrobial properties against drug-resistant strains. The findings suggest that modifications in the structure can enhance efficacy against specific pathogens .

- Cytotoxicity Assessment : In a comparative study with standard chemotherapeutic agents like cisplatin, this compound showed promising results in selectively targeting cancer cells while exhibiting lower toxicity towards non-cancerous cells .

Q & A

Basic: What spectroscopic techniques are most effective for characterizing the purity and structure of 5-Oxopyrrolidin-3-yl (3-bromophenyl)carbamate?

Methodological Answer:

To confirm structural integrity and purity, employ a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the carbamate linkage and substituent positions. For example, the 3-bromophenyl group will exhibit aromatic proton signals in the δ 7.2–7.8 ppm range, while the pyrrolidinone ring protons resonate near δ 2.5–4.0 ppm .

- High-Performance Liquid Chromatography (HPLC): Optimize a reverse-phase column (C18) with a UV detector (λ = 254 nm) to assess purity. A retention time deviation >2% from literature values suggests impurities .

- High-Resolution Mass Spectrometry (HRMS): Confirm the molecular ion peak ([M+H]) with an exact mass matching 331.0454 g/mol (calculated using evidence from exact mass databases) .

Basic: What are the key considerations for designing a synthesis protocol for this compound?

Methodological Answer:

Focus on:

- Reagent Selection: Use 3-bromophenyl isocyanate and 5-oxopyrrolidin-3-ol as precursors. Ensure anhydrous conditions to prevent hydrolysis of the carbamate bond.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency. Avoid protic solvents that may compete with nucleophilic attack .

- Temperature Control: Maintain 0–5°C during coupling to minimize side reactions.

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate high-purity product .

Advanced: How can researchers resolve contradictions in reported biological activity data for 5-Oxopyrrolidin-3-yl derivatives?

Methodological Answer:

Address discrepancies through:

- Standardized Assay Conditions: Replicate experiments under controlled parameters (e.g., cell line viability, incubation time, and solvent concentration). For example, antimicrobial activity variations may arise from differences in bacterial strain susceptibility .

- Structural-Activity Relationship (SAR) Analysis: Compare analogs (e.g., halogen substitution on the phenyl ring) to identify pharmacophore requirements. Use computational tools (e.g., molecular docking) to predict binding affinities .

- Statistical Validation: Apply ANOVA or t-tests to assess significance between datasets. For instance, IC values differing by >20% may indicate experimental variability or true biological differences .

Advanced: What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

Methodological Answer:

Common challenges include:

- Disorder in the Pyrrolidinone Ring: Use SHELXL for refinement, applying restraints to manage thermal motion in the oxopyrrolidine moiety .

- Twinned Crystals: Collect high-resolution data (≤1.0 Å) and employ the TwinRotMat tool in SHELXL to deconvolute overlapping reflections .

- Validation: Cross-check with PLATON to detect missed symmetry or hydrogen bonding inconsistencies. A final R-factor <5% ensures structural reliability .

Basic: How can researchers assess the hydrolytic stability of the carbamate linkage under physiological conditions?

Methodological Answer:

- Buffer Stability Study: Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. A half-life <12 hours suggests poor stability .

- Mass Spectrometry Tracking: Identify hydrolytic byproducts (e.g., 3-bromoaniline and pyrrolidinone fragments) using LC-MS/MS .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

- Intermediate Isolation: Purify the 5-oxopyrrolidin-3-ol precursor via distillation (b.p. 120–125°C under vacuum) to >98% purity before carbamate formation .

- Catalytic Enhancement: Add DMAP (4-dimethylaminopyridine) to accelerate isocyanate coupling. A 5 mol% loading typically improves yields by 15–20% .

- Scale-Up Adjustments: For reactions >10 g, use a jacketed reactor with precise temperature control (±1°C) to maintain consistency.

Basic: What computational methods predict the solubility and logP of this compound?

Methodological Answer:

- Software Tools: Use MarvinSketch or ACD/Labs to calculate logP (predicted ~2.1) and solubility (~0.5 mg/mL in water).

- Experimental Validation: Perform shake-flask assays in octanol/water. A experimental logP >2.5 indicates high lipophilicity, guiding formulation strategies (e.g., PEG-based solvents) .

Advanced: How can structural analogs of this compound be designed to enhance pharmacological activity?

Methodological Answer:

- Bioisosteric Replacement: Substitute the 3-bromophenyl group with 3-chlorophenyl or 3-iodophenyl to modulate electron-withdrawing effects and improve target binding .

- Ring Modification: Replace the pyrrolidinone with a piperidinone to alter conformational flexibility. Synthesize via analogous carbamate coupling and compare IC values in bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.